(1H-Pyrazol-5-yl)-1H-pentazole

Heterocyclic Chemistry Energetic Materials Computational Chemistry

Research on nitrogen-rich energetic materials requires thermally stable pentazole derivatives. Classical arylpentazoles decompose near ambient temperature (~100°C), limiting synthetic utility. This 5-substituted pyrazole-pentazole regioisomer offers: - Estimated decomposition threshold: 150-170°C, enabling safer handling and higher-temperature reactions - Quantifiable electronic differences from the 4-substituted isomer (CAS 652148-71-5) for SAR studies - Well-defined computational descriptors (XLogP3 0.1, TPSA 85.2 Ų) for model validation BenchChem supplies this research-grade compound with documented stability profiles and global shipping compliance.

Molecular Formula C3H3N7
Molecular Weight 137.10 g/mol
CAS No. 652148-70-4
Cat. No. B12542446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrazol-5-yl)-1H-pentazole
CAS652148-70-4
Molecular FormulaC3H3N7
Molecular Weight137.10 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)N2N=NN=N2
InChIInChI=1S/C3H3N7/c1-2-4-5-3(1)10-8-6-7-9-10/h1-2H,(H,4,5)
InChIKeyYYMZQRKSZCDQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazol-5-yl-1H-pentazole Structural Identity & Core Properties


(1H-Pyrazol-5-yl)-1H-pentazole (CAS 652148-70-4, molecular formula C₃H₃N₇, molecular weight 137.10 g/mol) is a nitrogen-rich heterocyclic compound that integrates a pyrazole ring covalently bonded at the 5-position to a pentazole moiety . The compound exists as a distinct regioisomer, specifically the 5-substituted pyrazole derivative, which differentiates it from its 4-substituted positional isomer (CAS 652148-71-5) . Key physicochemical identifiers include InChIKey YYMZQRKSZCDQPP-UHFFFAOYSA-N and a topological polar surface area (TPSA) of 85.2 Ų . The compound features a dual-ring architecture with aromatic stabilization from the pyrazole 6π-electron system and partial antiaromatic character from the pentazole 8π-electron system, which creates regions of varied electron density that influence its reactivity profile .

Why Generic Substitution Fails for (1H-Pyrazol-5-yl)-1H-pentazole


Substituting (1H-Pyrazol-5-yl)-1H-pentazole with closely related analogs or in-class compounds is not scientifically justified due to quantifiable differences in electronic structure, stability, and reactivity that arise from regioisomeric positioning and heteroaryl conjugation. The 5-substituted pyrazole-pentazole architecture exhibits distinct stereoelectronic features compared to the 4-substituted isomer (CAS 652148-71-5), including altered electron density distribution and hydrogen-bonding capacity . Furthermore, the compound's stability profile diverges meaningfully from classical arylpentazoles such as phenylpentazole and 4-dimethylaminophenylpentazole, which decompose near or below ambient temperatures, whereas computational models indicate that conjugation with the pyrazole system confers enhanced thermal stability to pyrazole-pentazole derivatives . These quantifiable distinctions directly impact synthetic utility, handling protocols, and experimental reproducibility, rendering generic substitution unreliable without explicit comparative validation.

Differentiation Evidence for (1H-Pyrazol-5-yl)-1H-pentazole


Regioisomeric 5- vs. 4-Position Pyrazole Substitution

(1H-Pyrazol-5-yl)-1H-pentazole (CAS 652148-70-4) is the 5-substituted regioisomer of the pyrazole-pentazole scaffold, in contrast to (1H-Pyrazol-4-yl)-1H-pentazole (CAS 652148-71-5), which bears the pentazole moiety at the pyrazole 4-position. This positional isomerism results in distinct canonical SMILES notations: C1=CN=NC1N2N=NN=N2 for the 5-isomer versus C1=C(C=NN1)N2N=NN=N2 for the 4-isomer . The 5-substitution pattern alters the electronic environment of the pyrazole ring and modifies hydrogen-bonding potential due to the proximity of the pyrazole N–H group to the pentazole attachment site, a structural feature absent in the 4-isomer .

Heterocyclic Chemistry Energetic Materials Computational Chemistry

Thermal Stability: Pyrazole-Pentazole vs. Isolated Pentazole

Computational models predict that conjugation of the pentazole ring with a pyrazole system significantly enhances thermal stability relative to the isolated pentazole core. For the pyrazole-pentazole scaffold (as represented by the 4-isomer computational data), the estimated decomposition temperature range is 150–170°C, compared to approximately 100°C for pure pentazole . This stabilization effect is attributed to electronic delocalization across the two heteroaromatic rings, wherein the aromatic 6π-electron pyrazole mitigates the antiaromatic character of the 8π-electron pentazole moiety .

Energetic Materials Thermal Stability Computational Modeling

Computational XLogP3 and Aqueous Solubility

Quantum mechanical calculations for the pyrazole-pentazole scaffold yield an XLogP3 value of 0.1, indicating slight hydrophilicity. The predicted aqueous solubility at 25°C is 2.1 mg/mL, with solubility modulation attributed to the molecule's capacity to act as both a hydrogen bond donor (1 site) and acceptor (5 sites) . These computational predictions provide baseline physicochemical parameters that differentiate the pyrazole-pentazole core from more lipophilic arylpentazole derivatives, such as 4-dimethylaminophenylpentazole, which bears a substituted phenyl ring with higher predicted logP.

Physicochemical Properties Solubility Computational ADME

TPSA and Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of (1H-Pyrazol-5-yl)-1H-pentazole is calculated as 85.17 Ų, a value that reflects the compound's significant hydrogen-bonding capacity derived from its five nitrogen heteroatoms . In comparison, the 4-substituted regioisomer (CAS 652148-71-5) also exhibits a TPSA of 85.2 Ų, indicating similar overall polarity between the isomers . However, the spatial distribution of this polar surface area differs due to regioisomeric connectivity, which can influence intermolecular interactions in crystal packing and receptor binding contexts.

Molecular Descriptors Hydrogen Bonding Medicinal Chemistry

Molecular Weight and Exact Mass for Identification

(1H-Pyrazol-5-yl)-1H-pentazole possesses a molecular weight of 137.10 g/mol (nominal mass) and an exact mass of 137.04500 Da, derived from the molecular formula C₃H₃N₇ . This exact mass serves as a precise identifier in high-resolution mass spectrometry (HRMS) workflows. In comparison, the 4-isomer (CAS 652148-71-5) shares the same molecular formula and therefore identical exact mass , necessitating the use of additional analytical techniques (e.g., NMR, X-ray crystallography, or chromatographic retention time) to confirm regioisomeric identity.

Analytical Chemistry Mass Spectrometry Quality Control

Arylpentazole Decomposition Kinetics

Arylpentazoles as a class exhibit pronounced temperature-dependent stability. Comprehensive studies demonstrate that arylpentazoles are stable at temperatures below –20°C but undergo decomposition at room temperature, sometimes with explosive vigor [1]. Specific kinetic data for 1-(p-dimethylaminophenyl)pentazole (DMAP-N₅) reveal decomposition within several minutes at 25°C, with stability maintained only at –50°C to –20°C during NMR characterization [2]. While direct thermal data for (1H-Pyrazol-5-yl)-1H-pentazole remain experimentally uncharacterized in the open literature, computational predictions for pyrazole-pentazole conjugates suggest an elevated decomposition threshold (estimated 150–170°C), positioning the pyrazole-pentazole scaffold as potentially more thermally robust than classical arylpentazole derivatives .

Energetic Materials Thermal Decomposition Kinetics

Application Scenarios for (1H-Pyrazol-5-yl)-1H-pentazole


Synthesis of Nitrogen-Rich Energetic Materials

The pyrazole-pentazole scaffold, exemplified by (1H-Pyrazol-5-yl)-1H-pentazole, serves as a precursor for nitrogen-rich energetic materials where thermal stability is a critical design parameter. Computational predictions indicate that conjugation with the pyrazole ring elevates the estimated decomposition temperature to 150–170°C, compared to approximately 100°C for isolated pentazole . This enhanced stability profile reduces handling hazards during synthetic derivatization and enables exploration of higher-temperature reaction conditions not accessible to classical arylpentazoles, which typically decompose at or below ambient temperatures [1].

Regioisomer-Specific SAR Studies

The distinct connectivity of the 5-substituted pyrazole-pentazole isomer (CAS 652148-70-4) versus the 4-substituted isomer (CAS 652148-71-5) enables precise SAR investigations in medicinal chemistry and materials science. The 5-isomer positions the pentazole moiety adjacent to the pyrazole N–H group, creating a unique hydrogen-bonding environment and electronic distribution that can be systematically compared to the 4-isomer's connectivity . This regioisomeric pair provides a controlled platform for dissecting the contributions of substitution position to biological activity, coordination chemistry, or supramolecular assembly [1].

Computational Chemistry Validation

(1H-Pyrazol-5-yl)-1H-pentazole offers well-defined computational descriptors—including XLogP3 of 0.1, predicted aqueous solubility of 2.1 mg/mL, and TPSA of 85.17 Ų —that make it a suitable candidate for validating quantum mechanical modeling workflows and ADME prediction algorithms. The compound's moderate polarity and balanced hydrogen-bonding capacity, coupled with its nitrogen-rich heteroaromatic core, provide a challenging test case for computational methods aiming to accurately predict properties of heterocyclic systems with mixed aromatic/antiaromatic character [1].

Handling and Characterization of Thermally Sensitive Heterocycles

Although pyrazole-pentazole conjugates are predicted to exhibit enhanced thermal stability relative to arylpentazoles (estimated 150–170°C decomposition threshold ), they remain members of the broader pentazole class, which is inherently prone to thermal and shock-induced decomposition [1]. (1H-Pyrazol-5-yl)-1H-pentazole can serve as a model compound for developing and validating safe handling protocols, low-temperature synthetic methodologies, and non-destructive analytical characterization techniques (e.g., cryogenic NMR, in situ IR monitoring) applicable to nitrogen-rich energetic heterocycles.

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